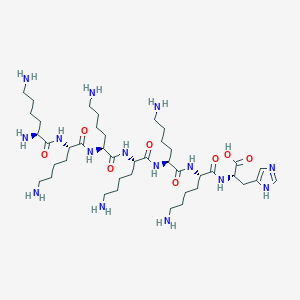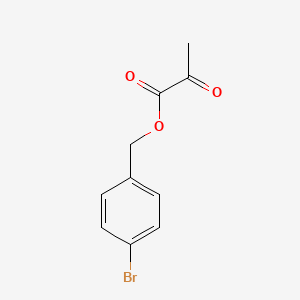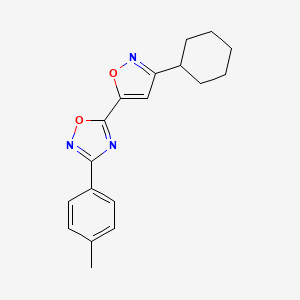![molecular formula C15H13N B14189155 4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-47-5](/img/structure/B14189155.png)
4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups at the 4 and 5 positions and a carbonitrile group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a nitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,5-Dimethyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4,5-Dimethyl[1,1’-biphenyl]-2-amine.
Substitution: Various halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl core provides a rigid, planar structure that can fit into binding sites of target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of methyl and carbonitrile groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methyl and carbonitrile groups.
Uniqueness
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
917839-47-5 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-8-14(10-16)15(9-12(11)2)13-6-4-3-5-7-13/h3-9H,1-2H3 |
Clave InChI |
RRDDICDCWOBHNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)


![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)

